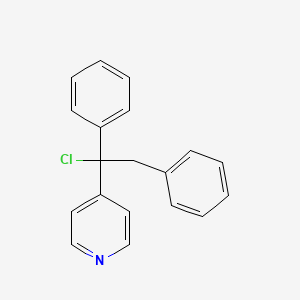
4-(1-Chloro-1,2-diphenylethyl)pyridine
説明
“4-(1-Chloro-1,2-diphenylethyl)pyridine” is a chemical compound with the molecular formula C25H20ClN . It has a molecular weight of 369.89 .
Synthesis Analysis
The synthesis of pyridine derivatives like “4-(1-Chloro-1,2-diphenylethyl)pyridine” can be achieved through various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “4-(1-Chloro-1,2-diphenylethyl)pyridine” contains a total of 39 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 1 Pyridine .科学的研究の応用
Analytical Characterization
- Substances with the diphenylethylamine nucleus, such as 4-(1-Chloro-1,2-diphenylethyl)pyridine, have been studied for their dissociative properties and are sold as 'research chemicals' online. Analytical characterizations have included high-resolution electrospray mass spectrometry, liquid chromatography ESI-MS/MS, and other methods to differentiate between isomeric compounds. For example, diphenidine (a related compound) has been shown to reduce N-methyl-D-aspartate-mediated field excitatory postsynaptic potentials, highlighting NMDA receptor activity (Wallach et al., 2015).
Chemical Synthesis and Structure
- The synthesis and structural analysis of compounds structurally similar to 4-(1-Chloro-1,2-diphenylethyl)pyridine have been extensively studied. For instance, various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have been prepared from 3-amino-5-arylpyrazoles and α-cyanochalcones. Studies like these often involve NMR, X-ray diffraction, and other spectroscopic techniques to understand the molecular structure and properties of these compounds (Quiroga et al., 1999).
Kinetic Studies
- Kinetic studies have been conducted on compounds similar to 4-(1-Chloro-1,2-diphenylethyl)pyridine. For example, the kinetics of reactions involving diphenyl chlorophosphate and pyridine derivatives have been studied to understand the formation of ionic intermediates in organic phases. Such studies provide insights into reaction mechanisms and the properties of various substituents on pyridine rings (Anishchenko et al., 2012).
Photophysical Properties
- Research has been conducted on the photophysical properties of compounds with structural similarities to 4-(1-Chloro-1,2-diphenylethyl)pyridine. Studies have focused on understanding the fluorescence, quantum yield, and radiative decay rate of these compounds, which are influenced by solvent polarity. These investigations are crucial for applications in fluorescence-based sensors and other photonic devices (Rotkiewicz et al., 1996).
Safety and Hazards
特性
IUPAC Name |
4-(1-chloro-1,2-diphenylethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN/c20-19(17-9-5-2-6-10-17,18-11-13-21-14-12-18)15-16-7-3-1-4-8-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAMTZKVRUKIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Chloro-1,2-diphenylethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



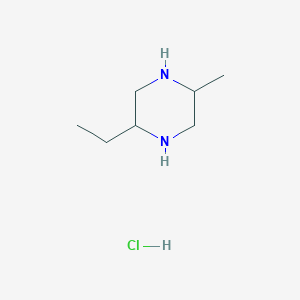
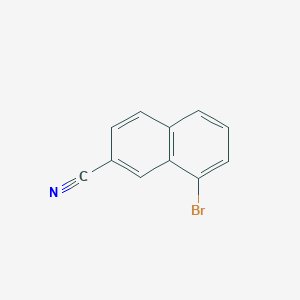

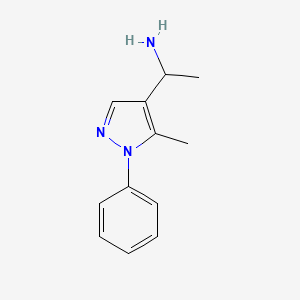

![[3-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid](/img/structure/B3317201.png)
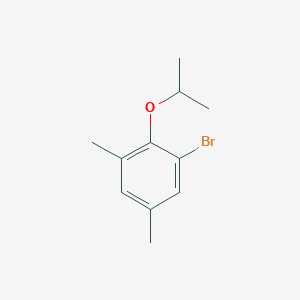
![8-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3317209.png)
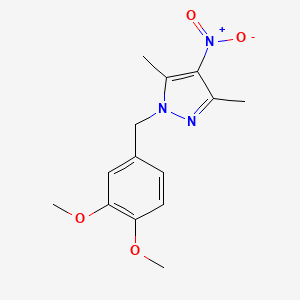

![Pyridine, 2-[2-(4-phenoxyphenoxy)propoxy]-](/img/structure/B3317223.png)
![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B3317238.png)
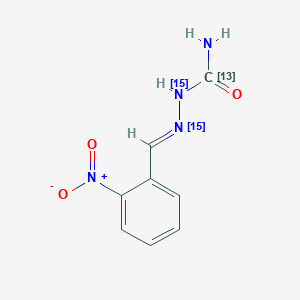
![methyl 2-[(3S)-piperidin-3-yl]acetate](/img/structure/B3317250.png)